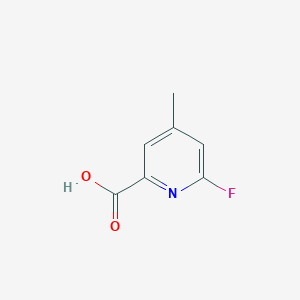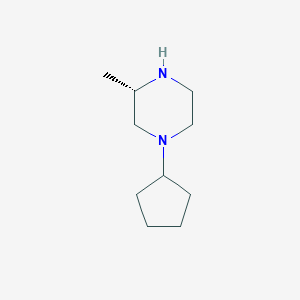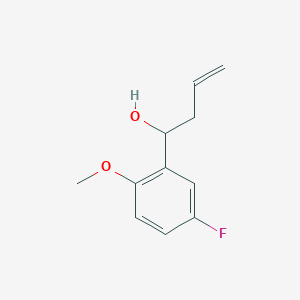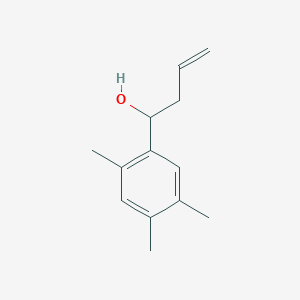
4-(2,4,5-Trimethylphenyl)-1-buten-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,5-Trimethylphenyl)-1-buten-4-ol is an organic compound characterized by the presence of a butenol group attached to a trimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trimethylphenyl)-1-buten-4-ol typically involves the reaction of 2,4,5-trimethylphenyl derivatives with appropriate butenol precursors. One common method involves the Friedel-Crafts alkylation of 2,4,5-trimethylphenyl compounds with butenol derivatives under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,5-Trimethylphenyl)-1-buten-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3.
Major Products Formed
Oxidation: Formation of 4-(2,4,5-trimethylphenyl)-butan-2-one.
Reduction: Formation of 4-(2,4,5-trimethylphenyl)-butanol.
Substitution: Formation of halogenated derivatives such as 4-(2,4,5-trimethylphenyl)-1-buten-4-chloride.
Scientific Research Applications
4-(2,4,5-Trimethylphenyl)-1-buten-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4,5-Trimethylphenyl)-1-buten-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trimethylphenyl acetic acid
- 2,4,5-Trimethylphenyl ethanone
- 2,4,5-Trimethylphenyl methanol
Uniqueness
4-(2,4,5-Trimethylphenyl)-1-buten-4-ol is unique due to its butenol group, which imparts distinct chemical and physical properties compared to other 2,4,5-trimethylphenyl derivatives. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
1-(2,4,5-trimethylphenyl)but-3-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-5-6-13(14)12-8-10(3)9(2)7-11(12)4/h5,7-8,13-14H,1,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEPWUVEGMNUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(CC=C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
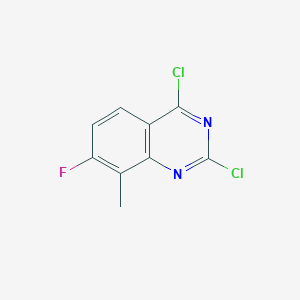
![Spiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B7976747.png)
![6-Bromospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B7976753.png)
![4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B7976763.png)
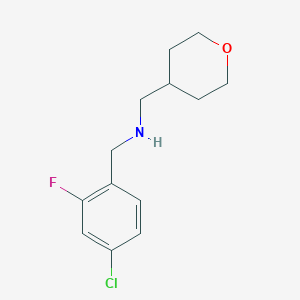
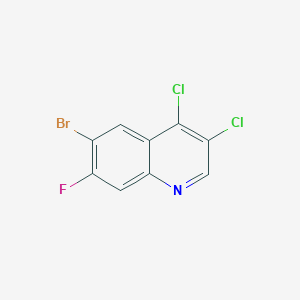
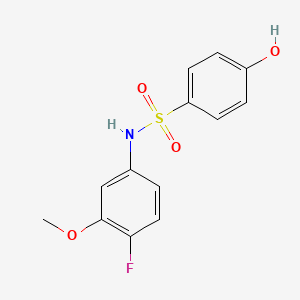
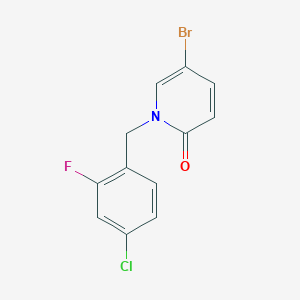
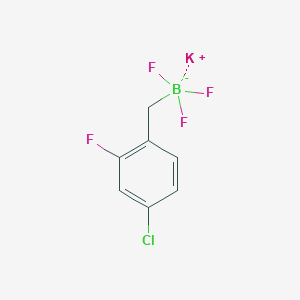
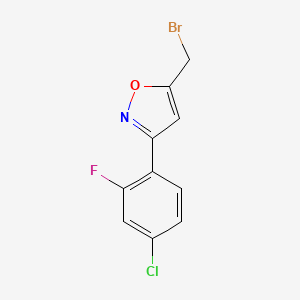
![[3-(5-Chloro-2-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7976798.png)
